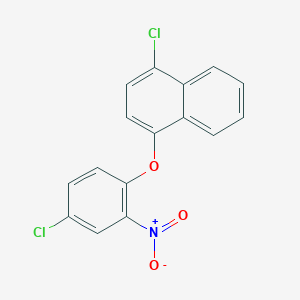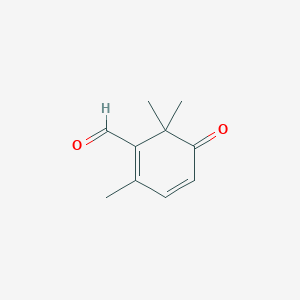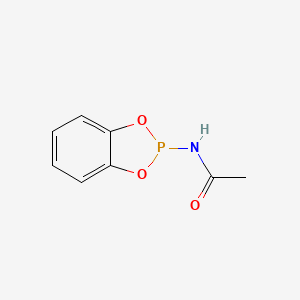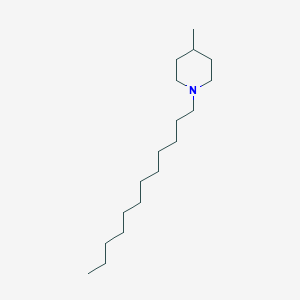
CID 71350363
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71350363” is a chemical entity listed in the PubChem database
Analyse Chemischer Reaktionen
CID 71350363 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve the transformation of functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
CID 71350363 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications might include its use in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of CID 71350363 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. For example, it may bind to enzymes or receptors, modulating their activity and thereby influencing cellular processes. The exact pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
CID 71350363 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with analogous structures or functional groups. The comparison would focus on differences in chemical reactivity, biological activity, and potential applications. Some similar compounds could include those listed in the PubChem database with related chemical structures or properties.
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its preparation, chemical reactivity, and applications make it a valuable subject of study. Further research into its mechanism of action and comparison with similar compounds will continue to uncover its full potential.
Eigenschaften
| 166195-34-2 | |
Molekularformel |
OSiTiW |
Molekulargewicht |
275.79 g/mol |
InChI |
InChI=1S/O.Si.Ti.W |
InChI-Schlüssel |
QVANXLMKHADFBV-UHFFFAOYSA-N |
Kanonische SMILES |
O=[W].[Si].[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)

![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
